molecular formula C7H5BrN2O B12959784 7-Bromopyrazolo[1,5-a]pyridin-2-ol

7-Bromopyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B12959784
M. Wt: 213.03 g/mol
InChI Key: QJLQRHADINUGTM-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound that belongs to the pyrazolopyridine class. This compound is characterized by a fused ring structure that includes both pyrazole and pyridine rings. The presence of a bromine atom at the 7th position and a hydroxyl group at the 2nd position of the pyrazole ring makes it a unique and valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrazolo[1,5-a]pyridin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromopyrazole with pyridine derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrazolo[1,5-a]pyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted pyrazolopyridines
  • Ketones and alcohols
  • Coupled products with various functional groups

Scientific Research Applications

7-Bromopyrazolo[1,5-a]pyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 7-Bromopyrazolo[1,5-a]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 7-Bromopyrazolo[1,5-a]pyridine
  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine

Comparison: 7-Bromopyrazolo[1,5-a]pyridin-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H5BrN2O/c8-6-3-1-2-5-4-7(11)9-10(5)6/h1-4H,(H,9,11)

InChI Key

QJLQRHADINUGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)NN2C(=C1)Br

Origin of Product

United States

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